molecular formula C8H6F2O3 B159772 3,5-Difluoromandelic acid CAS No. 132741-31-2

3,5-Difluoromandelic acid

Cat. No.: B159772
CAS No.: 132741-31-2
M. Wt: 188.13 g/mol
InChI Key: PHMLPPFFMSRWBK-UHFFFAOYSA-N
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Description

3,5-Difluoromandelic acid: is an organic compound with the molecular formula C8H6F2O3 α-hydroxy-3,5-difluorophenylacetic acid . This compound is characterized by the presence of two fluorine atoms attached to the benzene ring at the 3 and 5 positions, along with a hydroxyl group and a carboxylic acid group .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Difluoromandelic acid can be synthesized by reacting 3,5-difluorobenzoic acid with an inorganic acid such as sulfuric acid . The reaction is typically carried out in an inert solvent, and the product is isolated and purified by distillation .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoromandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,5-Difluoromandelic acid is widely used in organic synthesis as an intermediate for the preparation of various fluorinated compounds. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In medicinal chemistry, this compound is used as a precursor for the synthesis of biologically active molecules. Its derivatives have shown potential as enzyme inhibitors and therapeutic agents .

Industry: The compound is used in the production of specialty chemicals, including fungicides and insecticides. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of 3,5-Difluoromandelic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, making it an effective inhibitor in various biochemical pathways. The hydroxyl and carboxylic acid groups facilitate its interaction with active sites of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

  • 3,4-Difluoromandelic acid
  • 3,5-Difluorobenzoic acid
  • 3,5-Difluorophenylacetic acid

Comparison: 3,5-Difluoromandelic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which provide it with distinct reactivity and binding properties. Compared to 3,4-Difluoromandelic acid, the position of the fluorine atoms in this compound results in different electronic and steric effects, influencing its chemical behavior and biological activity .

Properties

IUPAC Name

2-(3,5-difluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMLPPFFMSRWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343273
Record name 3,5-Difluoromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132741-31-2
Record name 3,5-Difluoromandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132741-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoromandelic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132741-31-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the inclusion of fluorine atoms in 3,5-difluoromandelic acid affect its coordination behavior compared to mandelic acid?

A1: The research by [] highlights that incorporating halogen atoms like fluorine in mandelic acid derivatives introduces additional intermolecular interactions, specifically hydrogen and halogen bonding. These extra interactions influence the coordination modes and packing arrangements within the resulting crystal structures. In the study, this compound, alongside other mandelic acid derivatives, was complexed with divalent transition metals and dipyridyl ligands. The study found that coordination polymers incorporating this compound exhibited dense packing stabilized by hydrogen bonding, contrasting with the less densely packed structures observed when using a methoxy-protected mandelic acid derivative []. This suggests that the fluorine atoms in this compound contribute significantly to the overall crystal packing through enhanced hydrogen bonding interactions.

Q2: What is the significance of exploring this compound in the context of chiral coordination polymers?

A2: Mandelic acid and its derivatives are valuable building blocks for chiral coordination polymers (CPs) and metal-organic frameworks (MOFs) []. These materials hold potential in enantioselective applications, such as chiral separation and asymmetric catalysis. The research emphasizes that despite the potential of halogenated mandelic acid derivatives, they remain under-explored in this context []. Therefore, studying this compound provides valuable insights into how halogen substitution can influence the structure and potentially enhance the properties of chiral CPs and MOFs for targeted applications.

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